![molecular formula C7H9NO4S B10774100 (4S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B10774100.png)
(4S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LY389795, also known as (4S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, is a highly potent and selective agonist of metabotropic glutamate receptors 2 and 3 (mGlu2 and mGlu3). This compound has been extensively studied for its potential therapeutic applications in treating various neurological and psychiatric disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of LY389795 involves the preparation of chiral heterobicyclic amino acids. One of the key steps in the synthesis is the formation of the bicyclic structure, which is achieved through a series of chemical reactions including cyclization and oxidation. The specific synthetic route and reaction conditions are proprietary and have been developed by researchers at Eli Lilly & Co .
Industrial Production Methods
Industrial production of LY389795 follows similar synthetic routes as those used in laboratory settings but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The production methods are designed to be scalable and cost-effective, ensuring that the compound can be produced in sufficient quantities for research and potential therapeutic use .
Análisis De Reacciones Químicas
Types of Reactions
LY389795 undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, allowing for the exploration of structure-activity relationships.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of LY389795 include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the chemical reactions of LY389795 include its S-oxidized variants, which have been shown to be potent and selective agonists of mGlu2 and mGlu3 receptors. These variants have been studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable tool for studying the structure-activity relationships of metabotropic glutamate receptor agonists.
Biology: LY389795 is used to investigate the role of mGlu2 and mGlu3 receptors in various biological processes, including neurotransmission and synaptic plasticity.
Mecanismo De Acción
LY389795 exerts its effects by selectively binding to and activating metabotropic glutamate receptors 2 and 3. These receptors are involved in modulating neurotransmitter release and synaptic plasticity in the central nervous system. Activation of mGlu2 and mGlu3 receptors by LY389795 leads to a reduction in excessive glutamate release, which is often associated with neurodegenerative and psychiatric disorders .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness of LY389795
LY389795 is unique in its high potency and selectivity for mGlu2 and mGlu3 receptors. Its ability to modulate glutamate release with minimal side effects makes it a promising candidate for therapeutic applications. Additionally, the S-oxidized variants of LY389795 provide valuable insights into the structure-activity relationships of metabotropic glutamate receptor agonists .
Propiedades
Fórmula molecular |
C7H9NO4S |
|---|---|
Peso molecular |
203.22 g/mol |
Nombre IUPAC |
(4S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO4S/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3?,4?,7+/m1/s1 |
Clave InChI |
QBHIOYZCUZBIEN-RSWQVWFLSA-N |
SMILES isomérico |
C1[C@](C2[C@H](C2S1)C(=O)O)(C(=O)O)N |
SMILES canónico |
C1C(C2C(C2S1)C(=O)O)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



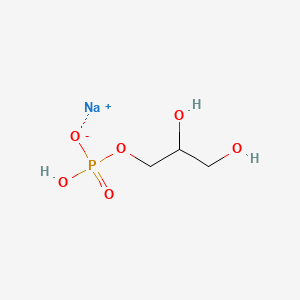
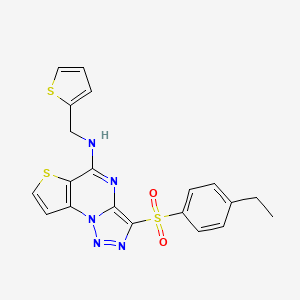
![1-[3-Amino-2,6-bis(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]urea hydrochloride](/img/structure/B10774036.png)
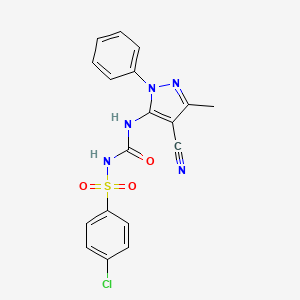
![(3S,6S,10aS)-N-benzhydryl-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide](/img/structure/B10774050.png)
![sodium (cyclopropanesulfonyl)[(1R,4R,6S,7Z,15R,17R)-17-({7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-yl}oxy)-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.0,octadec-7-ene-4-carbonyl]azanide](/img/structure/B10774070.png)
![tert-butyl (4-(4-amino-1-(2-(4-(dimethylamino)piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl)carbamate](/img/structure/B10774080.png)
![4-tert-butyl-N-[7-chloro-2-(2-methyl-1-oxidopyridin-1-ium-3-yl)-1,3-dioxoisoindol-4-yl]benzenesulfonamide](/img/structure/B10774082.png)
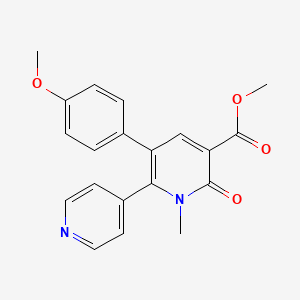
![[1-(Hydroxyamino)-1-oxo-5-(3-phenoxyphenyl)pentan-2-yl]phosphonic acid](/img/structure/B10774099.png)
![sodium (cyclopropanesulfonyl)[(1R,4R,6S,7Z,15R,17R)-17-({7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-yl}oxy)-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.0,]octadec-7-ene-4-carbonyl]azanide](/img/structure/B10774109.png)
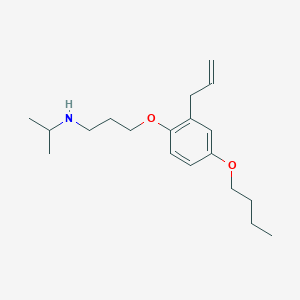
![1-[3-(Dimethyl-1,2-oxazol-4-yl)-5-ethoxyphenyl]ethan-1-ol](/img/structure/B10774120.png)
![(5Z)-5-[[4-[(1-pyridin-2-ylpyrrolidin-2-yl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B10774123.png)